molecular formula C14H12N6O3S2 B2903119 N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021107-05-0

N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2903119
CAS No.: 1021107-05-0
M. Wt: 376.41
InChI Key: HNMFQAYNYGYYIS-UHFFFAOYSA-N
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Description

N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyridazine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate oxidizing agent.

    Attachment of the Amino Group: The amino group is introduced by reacting the thiadiazole intermediate with an amine, such as methylamine.

    Formation of the Pyridazine Ring: The pyridazine ring is formed by cyclization of a suitable dicarbonyl compound with hydrazine.

    Thioether Formation: The thioether linkage is introduced by reacting the pyridazine intermediate with a thiol compound.

    Formation of the Furan Ring: The furan ring is synthesized by cyclization of a suitable dicarbonyl compound.

    Final Coupling: The final step involves coupling the furan ring with the pyridazine-thiadiazole intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be carried out using nucleophiles like amines or thiols in the presence of a base, while electrophilic substitution can be performed using electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

    Materials Science: The compound’s unique electronic and structural properties make it a candidate for use in the development of new materials, such as organic semiconductors.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
  • N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Uniqueness

N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and structural properties compared to similar compounds with different heterocyclic rings

Properties

IUPAC Name

N-[6-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O3S2/c1-8-17-20-14(25-8)16-11(21)7-24-12-5-4-10(18-19-12)15-13(22)9-3-2-6-23-9/h2-6H,7H2,1H3,(H,15,18,22)(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMFQAYNYGYYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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